molecular formula C21H28ClNO2 B14690145 Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride CAS No. 26321-09-5

Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride

Cat. No.: B14690145
CAS No.: 26321-09-5
M. Wt: 361.9 g/mol
InChI Key: BTZYDPJXNWJMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring and a propyl chain linked to a phenoxy group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate by reacting o-tolyl alcohol with phenol in the presence of a suitable catalyst.

    Attachment of the Propyl Chain: The phenoxy intermediate is then reacted with 1-bromo-3-chloropropane to introduce the propyl chain.

    Formation of the Piperidine Ring: The resulting compound is further reacted with piperidine to form the final product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the compound into its hydrochloride form, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2-hydroxy-3-(o-tolyloxy)propyl)piperidine-3-carboxylate hydrochloride
  • 1-[2-[o-(o-Tolyloxy)phenoxy]propyl]piperidine

Uniqueness

Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride stands out due to its unique combination of a piperidine ring and a phenoxy group linked by a propyl chain. This structure imparts specific chemical and biological properties, making it suitable for a wide range of applications. Its hydrochloride form further enhances its solubility and stability, distinguishing it from other similar compounds.

Properties

CAS No.

26321-09-5

Molecular Formula

C21H28ClNO2

Molecular Weight

361.9 g/mol

IUPAC Name

1-[3-[2-(2-methylphenoxy)phenoxy]propyl]piperidine;hydrochloride

InChI

InChI=1S/C21H27NO2.ClH/c1-18-10-3-4-11-19(18)24-21-13-6-5-12-20(21)23-17-9-16-22-14-7-2-8-15-22;/h3-6,10-13H,2,7-9,14-17H2,1H3;1H

InChI Key

BTZYDPJXNWJMLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2OCCCN3CCCCC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.